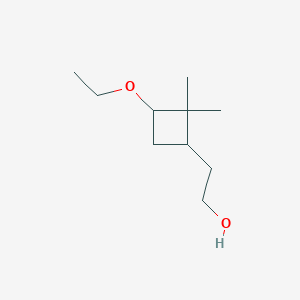

2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol

Description

2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol is a cyclobutane-derived ethanol derivative with a unique substitution pattern. Its structure comprises a cyclobutane ring substituted with an ethoxy group at position 3 and two methyl groups at position 2, attached to an ethanol moiety.

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2-(3-ethoxy-2,2-dimethylcyclobutyl)ethanol |

InChI |

InChI=1S/C10H20O2/c1-4-12-9-7-8(5-6-11)10(9,2)3/h8-9,11H,4-7H2,1-3H3 |

InChI Key |

BUJKPZFZWAMCRU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC(C1(C)C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the reaction of 2,2-dimethylcyclobutanone with ethyl alcohol in the presence of a strong acid catalyst to form the ethoxy group. Subsequent reduction of the ketone group yields the desired ethan-1-ol moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, strong bases like sodium hydride, aprotic solvents.

Major Products:

Oxidation: Corresponding aldehydes or ketones.

Reduction: Various alcohol derivatives.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

Chemistry: 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations based on its functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its cyclobutyl and ethoxy groups, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Analogues

(a) 2-(1-Methoxycyclobutyl)ethan-1-ol

- Structure: Cyclobutane ring with a methoxy group at position 1 and an ethanol chain.

- Key Differences :

- The ethoxy group in the target compound is replaced by a methoxy group.

- Substituent positions differ (3-ethoxy vs. 1-methoxy), altering steric and electronic effects.

- Properties :

(b) 2-(3,3-Dimethylcyclohexyl)ethan-1-ol

- Structure: Cyclohexane ring with two methyl groups at position 3, attached to ethanol.

- Key Differences :

- Cyclohexane ring (less strained) vs. cyclobutane ring (highly strained).

- Substituents on the ring differ (3,3-dimethyl vs. 3-ethoxy-2,2-dimethyl).

- Properties: Increased stability due to cyclohexane’s chair conformation. Potential for lower reactivity compared to cyclobutane derivatives .

(c) 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- Structure: Aromatic phenoxy-ethoxy ethanol with a branched alkyl chain.

- Key Differences :

- Aromatic vs. aliphatic ring system.

- Linear ethoxy chain vs. substituted cyclobutane.

- Properties :

Table 1: Comparative Properties of Selected Compounds

Key Observations:

Substituent Effects :

- Ethoxy and dimethyl groups increase steric hindrance, possibly reducing enzymatic degradation in biological systems.

- Methoxy groups enhance polarity, improving aqueous solubility compared to ethoxy analogues .

Toxicity Profiles: Compounds with aromatic or branched alkyl chains (e.g., 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy ethanol) exhibit higher acute toxicity, whereas cyclobutane derivatives may have lower toxicity but require further study .

Biological Activity

2-(3-Ethoxy-2,2-dimethylcyclobutyl)ethan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclobutane ring with ethoxy and dimethyl substituents, which contribute to its unique chemical reactivity and biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 174.29 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Structure | Cyclobutane derivative |

Research indicates that this compound interacts with various biomolecules, potentially modulating enzyme activities and receptor functions. Preliminary studies suggest that it may influence pathways related to inflammation and cell signaling.

Pharmacological Effects

- Antioxidant Activity : Studies have shown that compounds similar to this compound exhibit significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Evidence suggests that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly through the modulation of neuroinflammatory pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting a potential for therapeutic applications in infectious diseases.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of several cyclobutane derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, highlighting its potential as an antioxidant agent .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema formation and inflammatory cell infiltration. This suggests its utility in managing inflammatory conditions .

Case Study 3: Neuroprotective Effects

Research conducted on neuronal cell lines exposed to neurotoxic agents showed that the compound can significantly enhance cell viability and reduce apoptosis rates, indicating its protective effects on neural cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.